7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that combines the structural features of thiadiazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can be achieved through a multi-component reaction involving aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles. This reaction is typically carried out in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Reduction: The reduction of the nitro group yields 7-Methyl-2-(4-aminophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is unique due to its specific combination of a nitrophenyl group and a thiadiazolo-pyrimidine core. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-methyl-2-(4-nitrophenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c1-7-6-10(17)15-12(13-7)20-11(14-15)8-2-4-9(5-3-8)16(18)19/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNHCDXELDZACR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)SC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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